molecular formula C11H13N3S B13599889 4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine

4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine

Cat. No.: B13599889
M. Wt: 219.31 g/mol
InChI Key: PNDUEUXKZRROFE-UHFFFAOYSA-N
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Description

4-(4-(Dimethylamino)phenyl)thiazol-2-amine is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)phenyl)thiazol-2-amine typically involves the reaction of p-dimethylaminobenzaldehyde with thiourea in the presence of a catalyst such as iodine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-(Dimethylamino)phenyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)thiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and leading to anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Dimethylamino)phenyl)thiazol-2-amine is unique due to its dimethylamino group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its diverse applications in research and industry .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H13N3S/c1-14(2)9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,1-2H3,(H2,12,13)

InChI Key

PNDUEUXKZRROFE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CSC(=N2)N

Origin of Product

United States

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